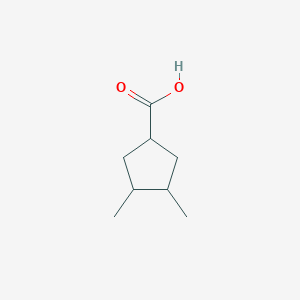![molecular formula C9H9Br B15296916 7-(Bromomethyl)bicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B15296916.png)
7-(Bromomethyl)bicyclo[4.2.0]octa-1,3,5-triene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(Bromomethyl)bicyclo[420]octa-1,3,5-triene is a chemical compound with the molecular formula C8H7Br It is a derivative of bicyclo[420]octa-1,3,5-triene, where a bromomethyl group is attached to the seventh carbon atom of the bicyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Bromomethyl)bicyclo[4.2.0]octa-1,3,5-triene typically involves the bromination of bicyclo[4.2.0]octa-1,3,5-triene. One common method is to react bicyclo[4.2.0]octa-1,3,5-triene with N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures to facilitate the formation of the bromomethyl derivative .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
7-(Bromomethyl)bicyclo[4.2.0]octa-1,3,5-triene can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide can be used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used for reduction reactions.
Major Products Formed
Substitution: Formation of azides, thiocyanates, or ethers.
Oxidation: Formation of alcohols or carboxylic acids.
Reduction: Formation of methyl derivatives.
Applications De Recherche Scientifique
7-(Bromomethyl)bicyclo[4.2.0]octa-1,3,5-triene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug design.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 7-(Bromomethyl)bicyclo[4.2.0]octa-1,3,5-triene largely depends on the specific reactions it undergoes. In substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds. In oxidation and reduction reactions, the compound undergoes changes in its oxidation state, leading to the formation of different functional groups. The molecular targets and pathways involved would vary based on the specific application and the nature of the reaction.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[4.2.0]octa-1,3,5-triene: The parent compound without the bromomethyl group.
3,4-Bis(bromomethyl)bicyclo[4.2.0]octa-1,3,5-triene: A derivative with two bromomethyl groups.
Bicyclo[4.2.0]octa-1,3,5-trien-7-one: A ketone derivative of the bicyclic structure.
Uniqueness
7-(Bromomethyl)bicyclo[4.2.0]octa-1,3,5-triene is unique due to the presence of the bromomethyl group, which imparts distinct reactivity and allows for a wide range of chemical transformations. This makes it a valuable intermediate in organic synthesis and a versatile compound for various research applications.
Propriétés
Formule moléculaire |
C9H9Br |
|---|---|
Poids moléculaire |
197.07 g/mol |
Nom IUPAC |
7-(bromomethyl)bicyclo[4.2.0]octa-1,3,5-triene |
InChI |
InChI=1S/C9H9Br/c10-6-8-5-7-3-1-2-4-9(7)8/h1-4,8H,5-6H2 |
Clé InChI |
DKGHEEFGNFGYNL-UHFFFAOYSA-N |
SMILES canonique |
C1C(C2=CC=CC=C21)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[3-(Difluoromethyl)thiophen-2-yl]methanamine hydrochloride](/img/structure/B15296848.png)
![Tert-butyl 3-[(methylamino)methyl]benzoate hydrochloride](/img/structure/B15296856.png)




![2-Amino-3-[3-(propan-2-yl)phenyl]propanoic acid hydrochloride](/img/structure/B15296893.png)



![2-{[(Tert-butoxy)carbonyl]amino}-4,4-dichlorobutanoic acid](/img/structure/B15296928.png)


